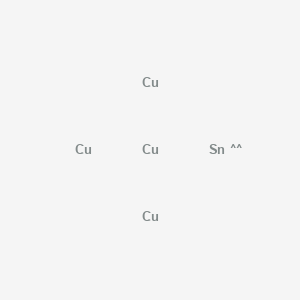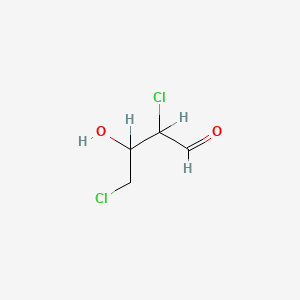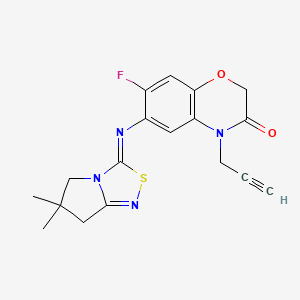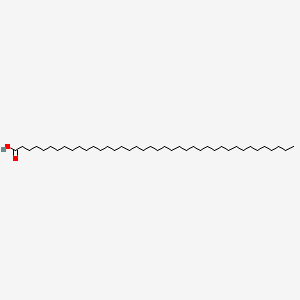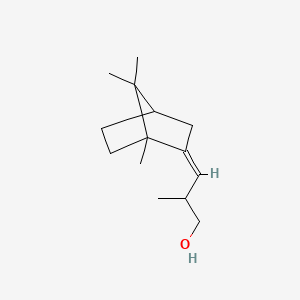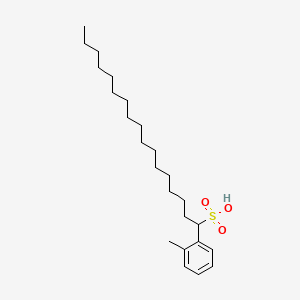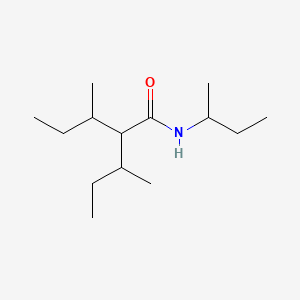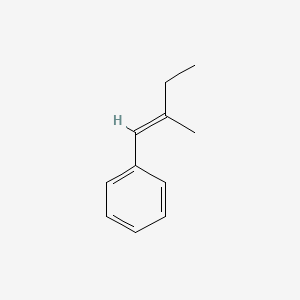
2-Methyl-1-phenyl-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Metil-1-fenil-1-buteno es un compuesto orgánico con la fórmula molecular C11H14. También se conoce con otros nombres como Benceno, (2-metil-1-butenil)-. Este compuesto se caracteriza por un grupo fenilo unido a una cadena de buteno, con un grupo metilo en la segunda posición de la cadena de buteno. Es un líquido incoloro con un olor aromático distintivo .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 2-Metil-1-fenil-1-buteno se puede sintetizar mediante varios métodos. Un método común implica la reacción de cloruro de bencilo con isobutileno en presencia de una base fuerte como el hidróxido de sodio. La reacción generalmente ocurre bajo condiciones de reflujo, y el producto se purifica mediante destilación .
Métodos de Producción Industrial
En entornos industriales, la producción de 2-Metil-1-fenil-1-buteno a menudo implica la deshidrogenación catalítica del 2-metil-1-fenil-1-butanol. Este proceso utiliza un catalizador metálico como paladio o platino y se lleva a cabo a temperaturas y presiones elevadas para lograr altos rendimientos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Metil-1-fenil-1-buteno experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar cetonas o alcoholes correspondientes.
Reducción: La hidrogenación del doble enlace da como resultado la formación de 2-metil-1-fenilbutano.
Sustitución: El compuesto puede sufrir reacciones de sustitución aromática electrofílica debido a la presencia del grupo fenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utiliza típicamente gas hidrógeno (H2) en presencia de un catalizador de paladio o platino.
Sustitución: Se utilizan reactivos como bromo (Br2) o ácido sulfúrico (H2SO4) para la sustitución aromática electrofílica
Principales Productos Formados
Oxidación: Formación de 2-metil-1-fenil-1-butanona o 2-metil-1-fenil-1-butanol.
Reducción: Formación de 2-metil-1-fenilbutano.
Sustitución: Formación de varios compuestos aromáticos sustituidos dependiendo del reactivo utilizado
Aplicaciones Científicas De Investigación
El 2-Metil-1-fenil-1-buteno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: Sirve como un compuesto modelo para estudiar el comportamiento de los alquenos en los sistemas biológicos.
Medicina: Se están realizando investigaciones sobre su posible uso en el desarrollo de productos farmacéuticos.
Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción del 2-Metil-1-fenil-1-buteno implica su interacción con varios objetivos moleculares y vías. En las reacciones de oxidación, el compuesto experimenta procesos de transferencia de electrones, lo que lleva a la formación de productos oxidados. En las reacciones de reducción, el doble enlace se hidrogena, lo que da como resultado la formación de un compuesto saturado. En las reacciones de sustitución, el grupo fenilo experimenta un ataque electrofílico, lo que lleva a la formación de compuestos aromáticos sustituidos .
Comparación Con Compuestos Similares
Compuestos Similares
2-Fenil-1-buteno: Estructura similar pero carece del grupo metilo en la segunda posición.
1-Fenil-1-buteno: Estructura similar pero el doble enlace está en la primera posición.
2-Metil-1-buteno: Estructura similar pero carece del grupo fenilo
Singularidad
El 2-Metil-1-fenil-1-buteno es único debido a la presencia tanto de un grupo fenilo como de un grupo metilo en la cadena de buteno. Esta estructura única imparte propiedades químicas distintas, lo que la hace valiosa en varias reacciones químicas y aplicaciones industriales .
Propiedades
Número CAS |
56253-64-6 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
[(E)-2-methylbut-1-enyl]benzene |
InChI |
InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ |
Clave InChI |
OQYUFQVPURDFKC-MDZDMXLPSA-N |
SMILES isomérico |
CC/C(=C/C1=CC=CC=C1)/C |
SMILES canónico |
CCC(=CC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



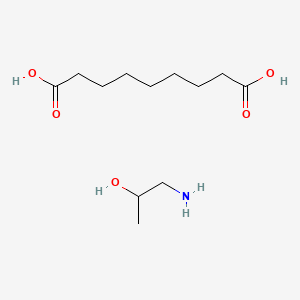
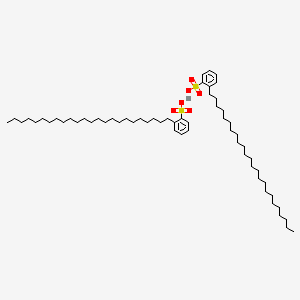
![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)

